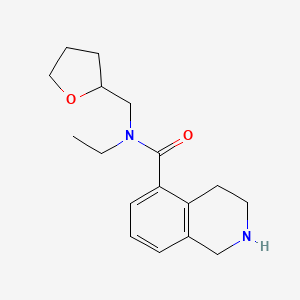
2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid, also known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC), an enzyme that catalyzes the conversion of GTP to cyclic GMP (cGMP). ODQ has been widely used as a research tool to investigate the role of sGC and cGMP signaling in various physiological and pathological processes.
Mécanisme D'action
2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid inhibits sGC by binding to the heme group of the enzyme, which is required for its activity. This results in a decrease in cGMP production and downstream signaling. The inhibition of sGC by 2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid is reversible, and the potency of 2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid varies depending on the species and isoform of sGC.
Biochemical and Physiological Effects:
The inhibition of sGC by 2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. For example, 2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has been shown to decrease vascular tone, inhibit platelet aggregation, and reduce myocardial contractility. 2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has also been shown to have anti-inflammatory effects and to inhibit tumor cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid in lab experiments is its high potency and selectivity for sGC. This allows researchers to specifically target the sGC/cGMP signaling pathway without affecting other signaling pathways. However, one limitation of using 2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid is its potential for off-target effects, particularly at high concentrations. Additionally, 2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid is not suitable for in vivo studies due to its poor bioavailability and rapid metabolism.
Orientations Futures
There are several future directions for research involving 2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid. One area of interest is the development of more potent and selective sGC inhibitors for use in both basic and clinical research. Another area of interest is the investigation of the role of sGC and cGMP signaling in various disease states, including cardiovascular disease, cancer, and neurological disorders. Additionally, there is a need for further research to elucidate the molecular mechanisms underlying the effects of 2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid on sGC and cGMP signaling.
Méthodes De Synthèse
2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 2,3-dihydrofuran-2-carboxylic acid with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, followed by oxidation and cyclization steps to yield 2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid.
Applications De Recherche Scientifique
2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has been used extensively in scientific research to investigate the role of sGC and cGMP signaling in various physiological and pathological processes. For example, 2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has been used to study the role of sGC in regulating vascular tone, platelet aggregation, and cardiac function. 2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has also been used to investigate the role of cGMP signaling in neuronal function, inflammation, and cancer.
Propriétés
IUPAC Name |
2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-15(12-4-2-8-21-10-12)17-7-6-13-11(9-17)3-1-5-14(13)16(19)20/h1,3,5,12H,2,4,6-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFRKBZFZYIGGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)N2CCC3=C(C2)C=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(oxane-3-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Chloro-4-fluorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6631567.png)
![2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid](/img/structure/B6631574.png)

![3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide](/img/structure/B6631581.png)
![3-[(3-Amino-2-methylbutanoyl)amino]benzamide](/img/structure/B6631597.png)


![5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B6631612.png)
![2-[(6-Methylpyridin-2-yl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B6631621.png)
![[(1R,4S)-4-[(4-methoxycyclohexyl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B6631634.png)

![2-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid](/img/structure/B6631671.png)

![2-[2-[2-(4-Hydroxyphenyl)ethylamino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B6631684.png)